7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 210.11 g/mol. This compound belongs to the pyrazolo[4,3-c]pyridine family and features a methyl group at the 7th position, which enhances its solubility and stability due to the presence of two hydrochloride ions. It is primarily utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
The synthesis of 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves cyclization reactions under acidic conditions. A common method includes:
On an industrial scale, production methods are optimized for higher yields and purity by utilizing large reactors and continuous monitoring systems to maintain consistent product quality.
The molecular structure of 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride includes:
7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.
The mechanism of action for 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific biological targets. Research indicates that it may inhibit cyclin-dependent kinase 2 (CDK2), which plays a vital role in cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells and is indicative of its potential therapeutic applications in oncology .
Relevant data from studies indicate that the compound exhibits unique reactivity patterns due to its fused ring structure which influences its interaction with biological systems .
7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride has several applications across various scientific fields:
Pyrazolopyridine derivatives represent a privileged scaffold in modern drug discovery due to their versatile bioisosteric properties, structural diversity, and high ligand efficiency. These fused bicyclic heterocycles combine the pharmacophoric features of pyrazole and pyridine rings, enabling targeted interactions with diverse enzyme families, particularly kinases. The 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride exemplifies this class, featuring a partially saturated core that enhances conformational flexibility and aqueous solubility—critical parameters for drug-like properties. Its significance stems from the scaffold’s adaptability as a kinase inhibitor intermediate, particularly for oncology targets, where ring saturation modulates electronic properties and reduces metabolic vulnerability compared to planar aromatics [4].
The pyrazolo[4,3-c]pyridine system comprises a pyrazole ring fused to a pyridine ring at the 4,3-bond, creating a bicyclic framework with distinct tautomeric and protonation states. Structural classification hinges on three key variables:
Table 1: Structural Variants of Pyrazolo[4,3-c]pyridine Derivatives
Compound | Saturation Level | Key Substituents | Salt Form |
---|---|---|---|
1H-Pyrazolo[4,3-c]pyridine | Fully aromatic | None | Free base |
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine | Partially saturated (4,5,6,7) | H at N7 | Dihydrochloride |
7-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | Partially saturated (4,5,6,7) | CH₃ at N7 | Dihydrochloride |
7-Methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine | Expanded ring (7-membered) | CH₃ at N7 | Dihydrochloride |
Synthetic methodologies for 7-methyl derivatives leverage cyclization and microwave-assisted techniques:
Cyclization Route: 7-Methyl-4-aminopyridine + Hydrazine hydrate → Cyclization (Δ, acid) → 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
Microwave-assisted synthesis achieves >80% yield via 3,5-diarylidenepiperidin-4-ones and phenylhydrazine in ethylene glycol .
The therapeutic exploration of pyrazolopyridines evolved through three distinct phases:
Early Heterocyclic Chemistry (Pre-2010): Initial efforts focused on fully aromatic pyrazolo[3,4-b]pyridines as adenosine receptor antagonists. The isomeric pyrazolo[4,3-c]pyridine remained underexplored due to synthetic hurdles in achieving regioselective fusion [4].
Kinase Inhibitor Era (2010–2017): Landmark studies demonstrated that saturated pyrazolo[4,3-c]pyridines—particularly 4,5,6,7-tetrahydro variants—enhanced selectivity for ATP-binding pockets. The 2017 discovery of compound 8c (a 7-methyl derivative analog) marked a breakthrough: it exhibited IC₅₀ = 68 nM against c-Met kinase with >50-fold selectivity over related tyrosine kinases. This derivative suppressed phosphorylation in MKN45 gastric cancer cells, validating the scaffold’s potential for oncology [4].
Diversification Phase (2018–Present): Recent innovations exploit C4-carboxylation (e.g., methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylate) to introduce peptide mimetics or prodrug functionalities. The 7-methyl group is now a standard modification to block N-oxidation and modulate log P values [6] [7].
Nomenclature complexities arise from atom numbering, tautomerism, and salt designation:
Table 2: Nomenclature and Identifier Comparison for Key Derivatives
Compound | IUPAC Name | CAS Number | Molecular Formula |
---|---|---|---|
7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine | 7-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | 2059938-30-4 | C₇H₁₁N₃ |
7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride | As above, dihydrochloride | 2059938-31-5 | C₇H₁₁N₃·2HCl |
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine | 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | 410544-19-3 | C₆H₉N₃ |
Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylate | methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate | Not provided | C₈H₁₁N₃O₂ |
The dihydrochloride salt (CAS 2059938-31-5) requires explicit designation to distinguish it from the free base (CAS 2059938-30-4). SMILES strings further resolve ambiguity:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0